

In-Depth Technical Guide to Isopropylidiphenylphosphine (CAS 6372-40-3)

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Compound of Interest

Compound Name: Isopropylidiphenylphosphine

Cat. No.: B1266036

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Introduction

Isopropylidiphenylphosphine, also known as diphenyl(propan-2-yl)phosphane, is a tertiary phosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric and electronic properties, derived from the bulky isopropyl group and two phenyl substituents, make it a valuable ligand for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role in facilitating challenging chemical transformations relevant to pharmaceutical and materials science research.

Physicochemical and Computational Properties

Isopropylidiphenylphosphine is a white to off-white crystalline solid at room temperature. Its properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	6372-40-3	[1][2]
Molecular Formula	C ₁₅ H ₁₇ P	[1]
Molecular Weight	228.27 g/mol	[1][2]
Appearance	White to off-white crystalline solid/flakes	[3]
Melting Point	40-43 °C	[1][2]
Boiling Point	165 °C at 11 mmHg	[1][2]
Flash Point	113 °C (235.4 °F) - closed cup	[1][2]
Solubility	Quantitative data is not widely published. It is generally soluble in common organic solvents like tetrahydrofuran (THF), dioxane, toluene, and dichloromethane. It is immiscible with water.	[4]

Table 2: Structural and Computational Data

Identifier	Value	Reference(s)
SMILES String	<chem>CC(C)P(c1ccccc1)c2ccccc2</chem>	[1][2]
InChI Key	LLZAIAZAVMQIG-UHFFFAOYSA-N	[1][2]
LogP (calculated)	3.5277	N/A
Topological Polar Surface Area (TPSA)	0 Å ²	N/A
Number of Rotatable Bonds	3	N/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Isopropylidiphenylphosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for characterizing this compound. The following chemical shifts have been reported:

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference(s)
^{31}P NMR	CH_2Cl_2	2.26 (singlet)	N/A
^1H NMR	CDCl_3	1.06 (doublet of doublets, 6H), 2.43 (heptet, 1H), 7.23 – 7.57 (multiplet, 10H)	N/A
^{13}C NMR	CDCl_3	19.6 (d, $J(\text{P,C}) = 17.9$ Hz), 24.9 (d, $J(\text{P,C}) = 8.27$ Hz), 128.2 (d, $J(\text{P,C}) = 6.9$ Hz), 128.5 (s), 133.4 (d, $J(\text{P,C}) = 18.8$ Hz), 137.5 (d, $J(\text{P,C}) = 13.8$ Hz)	N/A

Infrared (IR) Spectroscopy

A specific, publicly available IR spectrum for **Isopropylidiphenylphosphine** is not readily found. However, the expected characteristic absorption bands based on its functional groups are:

- 3100-3000 cm^{-1} : Aromatic C-H stretching.
- 3000-2850 cm^{-1} : Aliphatic C-H stretching from the isopropyl group.
- 1600-1450 cm^{-1} : Aromatic C=C ring stretching.

- $\sim 1465\text{ cm}^{-1}$: C-H bending (scissoring) of the isopropyl methyl groups.
- $\sim 1435\text{ cm}^{-1}$: P-Ph (P-C aromatic) stretching.
- ~ 740 and $\sim 700\text{ cm}^{-1}$: C-H out-of-plane bending for monosubstituted benzene rings.

Mass Spectrometry (MS)

While a specific public mass spectrum for **Isopropyldiphenylphosphine** is not available, the expected fragmentation pattern under Electron Ionization (EI-MS) would likely involve:

- Molecular Ion (M^+): A peak at $m/z = 228$.
- Major Fragments: Loss of the isopropyl group ($[M-43]^+$) to give the diphenylphosphinyl cation at $m/z = 185$. Fragmentation of the phenyl rings could also be observed.

Synthesis

Isopropyldiphenylphosphine can be synthesized via the reaction of a diphenylphosphide salt with an isopropyl halide. While a detailed, peer-reviewed protocol for this specific compound is not readily available, a representative experimental procedure based on known transformations is provided below.

Experimental Protocol: Synthesis of Isopropyldiphenylphosphine

This protocol describes the formation of a diphenylphosphide intermediate followed by quenching with an isopropyl electrophile.

Reaction Scheme:

- $\text{PPh}_3 + 2\text{ Li} \rightarrow \text{LiPPh}_2 + \text{LiPh}$
- $\text{LiPPh}_2 + (\text{CH}_3)_2\text{CHCl} \rightarrow (\text{C}_6\text{H}_5)_2\text{PCH}(\text{CH}_3)_2 + \text{LiCl}$

Materials and Reagents:

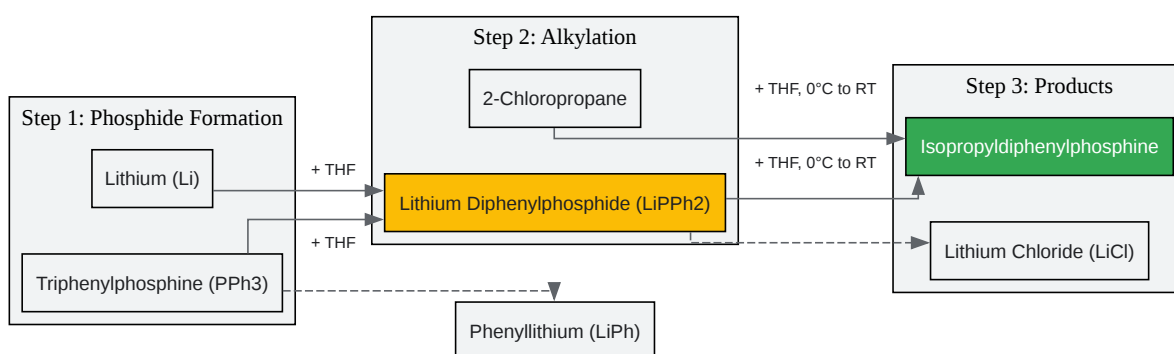
- Triphenylphosphine (PPh_3)

- Lithium metal
- 2-Chloropropane (or 2-Bromopropane)
- Anhydrous Tetrahydrofuran (THF)
- Degassed deionized water
- Anhydrous Hexane
- Standard Schlenk line and glassware
- Magnetic stirrer and stir bars

Procedure:

- Preparation of Lithium Diphenylphosphide (LiPPh_2):
 - In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1 equivalent) and freshly cut lithium metal (2 equivalents).
 - Add anhydrous THF via cannula to dissolve the triphenylphosphine.
 - Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a deep red-orange solution, which typically takes several hours.
- Reaction with Isopropyl Halide:
 - Once the formation of LiPPh_2 is complete, cool the reaction flask to 0 °C using an ice bath.
 - Slowly add 2-chloropropane (1.1 equivalents) dropwise to the stirred solution via syringe.
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The disappearance of the red color indicates the consumption of the phosphide.
- Work-up and Purification:

- Carefully quench the reaction by the slow addition of degassed water.
- Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- The product can be purified by vacuum distillation or recrystallization from a solvent like hexane to yield **Isopropyldiphenylphosphine** as a white solid.



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*Synthesis workflow for **Isopropyldiphenylphosphine**.*

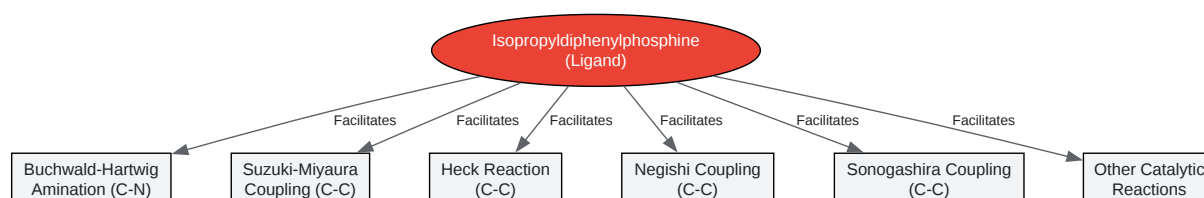
Applications in Catalysis

Isopropyldiphenylphosphine serves as a moderately bulky, electron-rich monodentate phosphine ligand. This combination is effective for stabilizing palladium catalysts and promoting key steps (oxidative addition and reductive elimination) in cross-coupling reactions.

Key Reactions:

- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with amines.[5]
- Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl halides/triflates with boronic acids or esters.[6][7]
- Heck Reaction: Formation of C-C bonds by coupling aryl halides with alkenes.
- Negishi Coupling: C-C bond formation between organozinc compounds and organohalides.
- Sonogashira Coupling: C-C bond formation between terminal alkynes and aryl or vinyl halides.

The steric bulk of the isopropyl group is often sufficient to promote reductive elimination without being so large as to completely inhibit oxidative addition, striking a balance that leads to efficient catalysis for a range of substrates.



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*Major applications of **Isopropylidiphenylphosphine** in catalysis.*

Experimental Protocol: Representative Buchwald-Hartwig Amination

While a protocol explicitly citing **Isopropylidiphenylphosphine** is not readily available, the following procedure for a similar bulky phosphine ligand (e.g., a biaryl phosphine) is a representative template for the amination of an aryl bromide.

Reaction: Aryl Bromide + Amine → N-Aryl Amine

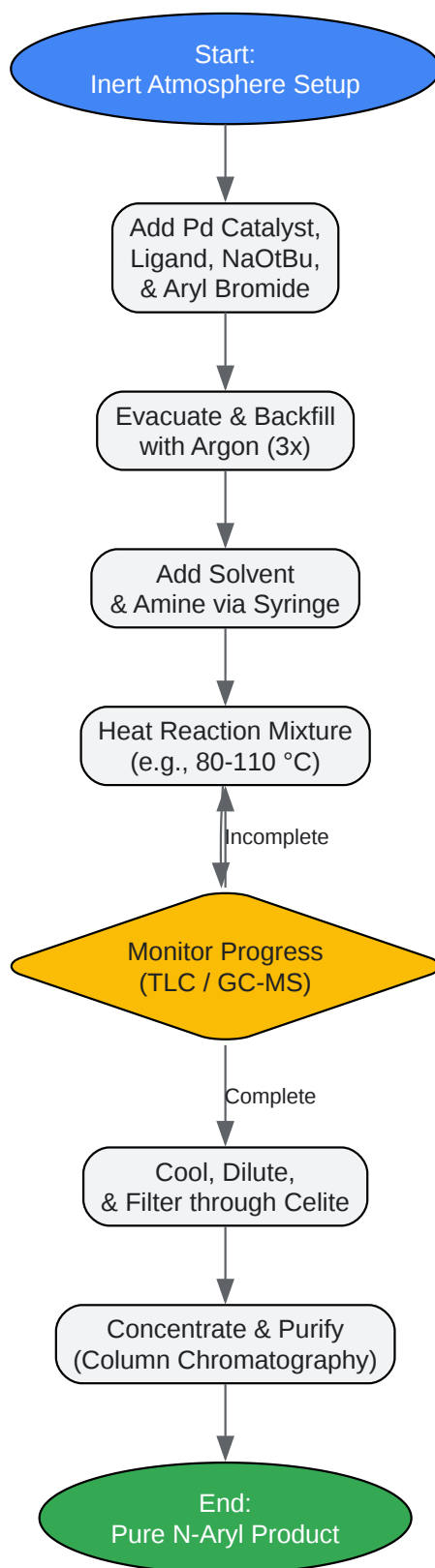
Materials and Reagents:

- Palladium(II) Acetate [Pd(OAc)₂] or a suitable Pd(0) precatalyst
- **Isopropylidiphenylphosphine** (or similar phosphine ligand, typically 1.5-2.0 mol equivalent relative to Pd)
- Aryl Bromide (1.0 equivalent)
- Amine (1.2-1.4 equivalents)
- Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
- Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
- Schlenk tube or reaction vial with a septum cap
- Magnetic stirrer and stir bars

Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk tube under an inert atmosphere, add the Pd precatalyst (e.g., 1-2 mol%), **Isopropylidiphenylphosphine** (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 mmol).
 - Add the aryl bromide (1.0 mmol).
 - Seal the tube with a septum cap, evacuate, and backfill with argon or nitrogen (repeat three times).
- Addition of Reagents:
 - Through the septum, add the anhydrous, degassed solvent (e.g., 2-3 mL of toluene).
 - Add the amine (1.2-1.4 mmol) via syringe.
 - Ensure the stir bar is spinning to create a homogeneous mixture.

- Reaction:
 - Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
 - Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24 hours.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute with ethyl acetate and filter through a short pad of celite to remove palladium residues and inorganic salts.
 - Wash the celite pad with additional ethyl acetate.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.



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General experimental workflow for a Buchwald-Hartwig amination.

Safety and Handling

Isopropylidiphenylphosphine is an irritant and should be handled with appropriate personal protective equipment (PPE). It is combustible and air-sensitive, though less pyrophoric than more basic phosphines.

Table 3: GHS Hazard and Precautionary Information

Category	Codes	Description
Signal Word	Warning	
Pictogram	GHS07 (Exclamation Mark)	
Hazard Statements	H315, H319, H335	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338	Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	
Target Organs	Respiratory system	[1] [2]
PPE	Safety glasses, chemical-resistant gloves, lab coat, N95 dust mask.	[1] [2]

Handling Recommendations: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Store in a cool, dry place away from sources of ignition.

Conclusion

Isopropylidiphenylphosphine is a versatile and effective monodentate phosphine ligand for a range of important palladium-catalyzed cross-coupling reactions. Its balance of steric bulk and electronic properties enables high catalytic activity for the synthesis of complex organic molecules. Proper handling and storage under inert conditions are essential to maintain its reactivity and ensure laboratory safety. This guide provides the core technical information required for its successful application in a research and development setting.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Isopropylidiphenylphosphine (CAS 6372-40-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266036#isopropylidiphenylphosphine-cas-number-6372-40-3-properties>]

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